Methyl 3-(3-chlorophenyl)-2-oxopropanoate

Description

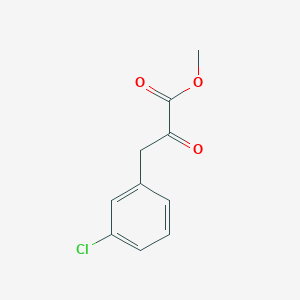

Methyl 3-(3-chlorophenyl)-2-oxopropanoate is a substituted β-keto ester featuring a 3-chlorophenyl group at the C3 position and a methyl ester at the C1 position. This compound is of interest in organic synthesis and medicinal chemistry due to its reactive β-keto ester moiety, which participates in cyclization, condensation, and nucleophilic addition reactions. The 3-chlorophenyl substituent enhances lipophilicity and may influence biological activity by modulating electronic and steric properties .

Properties

Molecular Formula |

C10H9ClO3 |

|---|---|

Molecular Weight |

212.63 g/mol |

IUPAC Name |

methyl 3-(3-chlorophenyl)-2-oxopropanoate |

InChI |

InChI=1S/C10H9ClO3/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7/h2-5H,6H2,1H3 |

InChI Key |

JLFKRXQWIYPBBW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)CC1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route Overview

This compound can be synthesized via the acylation of methyl 2-oxopropanoate derivatives or through the condensation of appropriate chlorophenyl precursors with ketoester intermediates. The key synthetic challenge lies in the selective introduction of the 3-chlorophenyl group and the maintenance of the keto functionality without side reactions such as over-reduction or polymerization.

Method 1: Direct Esterification and Acylation

A common approach involves the acylation of methyl 2-oxopropanoate with 3-chlorobenzoyl chloride or a related activated chlorophenyl derivative under controlled conditions. This method typically proceeds via:

- Activation of the chlorophenyl moiety as an acid chloride.

- Reaction with methyl 2-oxopropanoate in the presence of a base (such as pyridine or triethylamine) to trap HCl.

- Purification by column chromatography or recrystallization.

This method yields this compound as a yellow oil or solid, depending on conditions.

Method 2: Knoevenagel Condensation Followed by Esterification

Another synthetic strategy involves:

- Condensation of 3-chlorobenzaldehyde with methyl acetoacetate under basic catalysis (e.g., piperidine or ammonium acetate) to form an α,β-unsaturated ketoester intermediate.

- Subsequent hydrogenation or selective reduction to saturate the double bond, yielding this compound.

- This method allows for better control of stereochemistry and can be optimized for higher yields.

Method 3: Multi-step Synthesis via Hydrazide Intermediates

Based on recent research on related compounds, a multi-step synthesis involving hydrazide intermediates has been reported:

- Formation of hydrazides from ketoesters by reaction with hydrazine hydrate.

- Subsequent diazotization and coupling reactions to introduce the chlorophenyl group.

- Final esterification to yield the target this compound.

This approach, while more complex, allows for structural modifications and functional group tolerance.

Detailed Research Outcomes and Data Tables

Stock Solution Preparation and Solubility Data

According to GlpBio, preparation of stock solutions of this compound involves dissolving precise amounts of the compound in solvents such as dimethyl sulfoxide (DMSO), corn oil, polyethylene glycol 300 (PEG300), and Tween 80 to achieve clear solutions suitable for in vivo formulations. The following table summarizes stock solution volumes for different concentrations and weights:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 4.703 mL | 23.515 mL | 47.030 mL |

| 5 mM Solution | 0.9406 mL | 4.703 mL | 9.406 mL |

| 10 mM Solution | 0.4703 mL | 2.3515 mL | 4.703 mL |

Table 1: Stock solution preparation volumes for this compound in DMSO-based solvents.

Solvent Addition Protocol

Synthetic Yields and Purification

From supplementary data related to analogous β-keto esters:

- Yields of this compound analogs range from 70% to 80% after purification by column chromatography using ethyl acetate/hexane mixtures.

- The product typically appears as a yellow oil or solid, depending on the substituents and reaction conditions.

- NMR (1H and 13C) and mass spectrometry confirm the structure and purity.

Comparative Analysis of Preparation Methods

| Preparation Method | Advantages | Limitations | Typical Yield (%) | Purification Method |

|---|---|---|---|---|

| Direct Acylation with Acid Chloride | Straightforward, fewer steps | Requires handling acid chlorides | 70-75 | Column chromatography |

| Knoevenagel Condensation + Reduction | Better stereochemical control | Multi-step, requires hydrogenation | 65-80 | Recrystallization, chromatography |

| Hydrazide Intermediate Route | Allows functional group modifications | More complex, longer synthesis | 60-70 | Chromatography |

Table 2: Comparative summary of this compound preparation methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-chlorophenyl)-2-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

Oxidation: 3-(3-chlorophenyl)-2-oxopropanoic acid.

Reduction: Methyl 3-(3-chlorophenyl)-2-hydroxypropanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3-chlorophenyl)-2-oxopropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(3-chlorophenyl)-2-oxopropanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further biochemical reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a) Methyl 3-(4-Chlorophenyl)-2-oxopropanoate

- Structural Difference : Chlorine at the para position instead of meta.

- Impact : The para-substituted derivative exhibits distinct crystallographic packing due to weaker intramolecular C–H···O interactions compared to meta-substituted analogs. This positional isomerism can alter solubility and melting points .

- Synthesis: Crystallized from chloroform-methanol (1:1), highlighting differences in solvent compatibility .

b) Methyl 3-(3-Chloro-2-nitrophenyl)-2-oxopropanoate (5b)

- Structural Difference : Addition of a nitro group at the ortho position.

- Impact : The nitro group increases electron-withdrawing effects, enhancing reactivity in electrophilic substitution reactions. Mass spectrometry (EI mode, 70 eV) confirmed stability under high-energy conditions .

c) Methyl 3-(4-Fluoro-2-nitrophenyl)-2-oxopropanoate

Variations in the Ester Group

a) Ethyl 3-(3-Chlorophenyl)-3-cyano-2-oxopropanoate

- Structural Difference: Ethyl ester and cyano group at C3.

- The cyano group introduces a site for nucleophilic attack, enabling diversification into heterocycles .

b) Methyl 3-(4-Methoxyphenyl)-2-methyl-3-oxopropanoate

Core Structure Modifications

a) Methyl 3-[(6-Nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate

- Structural Difference: Incorporation of a sulfanyl-linked quinazolinone ring.

- Impact : The extended π-system enhances UV absorption, useful in photochemical studies. Weak hydrogen bonds (C–H···O) stabilize the crystal lattice .

b) Methyl 3-(1H-Indol-3-yl)-2-oxopropanoate

Table 1: Key Properties of Methyl 3-(3-Chlorophenyl)-2-oxopropanoate and Analogs

*Estimated based on structural similarity to .

Biological Activity

Methyl 3-(3-chlorophenyl)-2-oxopropanoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a chlorinated phenyl ring. Its molecular formula is , and it has a molecular weight of approximately 232.65 g/mol. The presence of the chlorophenyl moiety is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes, including acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. Inhibitors of AChE are valuable in treating conditions like Alzheimer's disease .

- Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Anticancer Activity

A study investigated the antiproliferative effects of this compound on several cancer cell lines, including A549 (lung cancer) and MKN-45 (gastric cancer). The results demonstrated that the compound inhibited cell growth in a dose-dependent manner, with IC50 values indicating moderate potency against these cell lines.

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| A549 | 25 | Moderate |

| MKN-45 | 30 | Moderate |

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound showed significant inhibition of AChE activity with an IC50 value of approximately 15 µM. This suggests that the compound may be a promising lead for developing new AChE inhibitors.

Case Studies

- Case Study on Neuroprotection : A study evaluated the neuroprotective effects of this compound in animal models of neurodegeneration. The compound was found to reduce neuronal loss and improve cognitive functions, indicating potential therapeutic benefits for neurodegenerative diseases.

- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated moderate antibacterial activity, particularly against Gram-positive bacteria, suggesting further exploration for potential use as an antimicrobial agent.

Q & A

Q. What are the common synthetic routes for Methyl 3-(3-chlorophenyl)-2-oxopropanoate, and how do reaction conditions influence yield and purity?

this compound can be synthesized via esterification or acylation. One method involves reacting 3-(3-chlorophenyl)-2-oxopropanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux to form the ester . Alternatively, acylation of methyl 3-(3-chlorophenyl)propanoate with acetyl chloride in the presence of a base like pyridine yields the ketone derivative . Reaction optimization requires careful control of temperature (e.g., reflux vs. room temperature) and stoichiometry. For example, excess acylating agents improve conversion rates but may complicate purification .

Q. How do substituents on the phenyl ring (e.g., chloro, bromo, methyl) influence the compound’s reactivity and stability?

The 3-chlorophenyl group enhances electrophilicity at the carbonyl carbon due to the electron-withdrawing effect of chlorine, facilitating nucleophilic attacks (e.g., amine additions or hydrolyses) . Comparatively, bromo substituents (as in Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate) increase steric hindrance, slowing reaction kinetics but improving metabolic stability in biological studies . Methyl groups at the ortho position (e.g., 2-methylphenyl analogs) may sterically shield reactive sites, requiring harsher conditions for transformations .

Advanced Research Questions

Q. What spectroscopic and crystallographic methods are most effective for structural confirmation and purity analysis?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify key functional groups (e.g., ester methyl at ~3.7 ppm, ketone carbonyl at ~200 ppm) and confirm substitution patterns on the phenyl ring .

- Infrared (IR) Spectroscopy: Peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) validate the core structure .

- X-ray Crystallography: Resolves stereochemical details, as demonstrated for analogs like Methyl 3-(4-chlorophenyl)-2-oxopropanoate derivatives, revealing bond angles and packing interactions critical for material science applications .

Q. How does this compound interact with biological targets, and what assays are used to study its activity?

The compound’s ketone and ester groups enable interactions with enzymes like hydrolases or kinases. For example, hydrolysis by esterases generates 3-(3-chlorophenyl)-2-oxopropanoic acid, which may inhibit metabolic pathways . In vitro assays include:

Q. How can researchers resolve contradictions in reactivity data between this compound and its substituted analogs?

Discrepancies arise from substituent electronic/steric effects. For example:

- Fluorine vs. Chlorine: Fluorine’s stronger electron-withdrawing effect increases electrophilicity in Methyl 3-(4-chloro-3-fluorophenyl)-2-oxopropanoate, accelerating nucleophilic substitutions compared to the 3-chloro derivative .

- Ortho-Substituents: Steric hindrance in 2-methylphenyl analogs reduces reaction rates, necessitating computational modeling (DFT) to predict reactive sites . Cross-referencing kinetic data with computational studies clarifies mechanistic outliers .

Q. What strategies optimize reaction yields in large-scale syntheses while minimizing byproducts?

- Catalyst Screening: Acidic resins (e.g., Amberlyst-15) improve esterification efficiency over traditional H₂SO₄, reducing side reactions .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance acylation rates but require post-reaction neutralization to isolate pure product .

- Flow Chemistry: Continuous reactors mitigate exothermic risks in scaled-up acylation, achieving >90% yields for related propanoate esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.